

# An In-depth Technical Guide to 4-Difluoromethoxy-3-hydroxybenzaldehyde

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## Compound of Interest

Compound Name: 4-Difluoromethoxy-3-hydroxybenzaldehyde

Cat. No.: B128312

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CAS Number: 151103-08-1 Molecular Formula:  $C_8H_6F_2O_3$  Synonyms: 3-Hydroxy-4-difluoromethoxybenzaldehyde, Roflumilast Intermediate 5

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **4-Difluoromethoxy-3-hydroxybenzaldehyde**, a key intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

## Core Physicochemical Properties

**4-Difluoromethoxy-3-hydroxybenzaldehyde** is an off-white to white crystalline powder.<sup>[1]</sup> Its core properties are summarized in the table below. The difluoromethoxy group is a key structural feature, enhancing lipophilicity and metabolic stability, which can improve the pharmacokinetic profile of active pharmaceutical ingredients derived from it.<sup>[2]</sup>

Property	Value	Reference(s)
Molecular Weight	188.13 g/mol	[1][3]
Melting Point	83 - 92 °C	[4]
Boiling Point	280.6 ± 35.0 °C at 760 mmHg	[1]
Density	1.4 ± 0.1 g/cm <sup>3</sup>	[1]
pKa	7.85 ± 0.35 (Predicted)	
logP	1.28	[1]
Solubility	Slightly soluble in Chloroform and Methanol.	
Refractive Index	1.533	[1]
Flash Point	123.5 ± 25.9 °C	[1]
Vapor Pressure	0.0 ± 0.6 mmHg at 25°C	[1]

## Spectroscopic Data

Detailed experimental spectroscopic data for **4-Difluoromethoxy-3-hydroxybenzaldehyde** is not widely available in the public domain. However, analysis of its structural analogues allows for the prediction of characteristic signals.

Spectroscopy	Expected Features
$^1\text{H}$ NMR	Signals corresponding to the aldehydic proton (CHO), aromatic protons on the benzene ring, the difluoromethoxy group proton ( $\text{CHF}_2$ ), and the hydroxyl proton (OH).
$^{13}\text{C}$ NMR	Resonances for the carbonyl carbon of the aldehyde, aromatic carbons, and the carbon of the difluoromethoxy group.
IR Spectroscopy	Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and aldehyde), C=O stretching (aldehyde), C-O stretching (ether), and C-F stretching (difluoromethoxy group).
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight (188.13), along with fragmentation patterns resulting from the loss of functional groups such as CHO, $\text{OCHF}_2$ , and OH.

## Synthesis and Experimental Protocols

**4-Difluoromethoxy-3-hydroxybenzaldehyde** is primarily synthesized from 3,4-dihydroxybenzaldehyde (protocatechualdehyde). The key step is the selective difluoromethylation of the hydroxyl group at the 4-position. Several methods have been reported, often employing a difluoromethylating agent in the presence of a base.[\[4\]](#)[\[5\]](#)[\[6\]](#)

### Representative Experimental Protocol: Synthesis via Chlorodifluoromethane

This protocol is based on a common synthetic route described in patent literature.[\[6\]](#)

Materials:

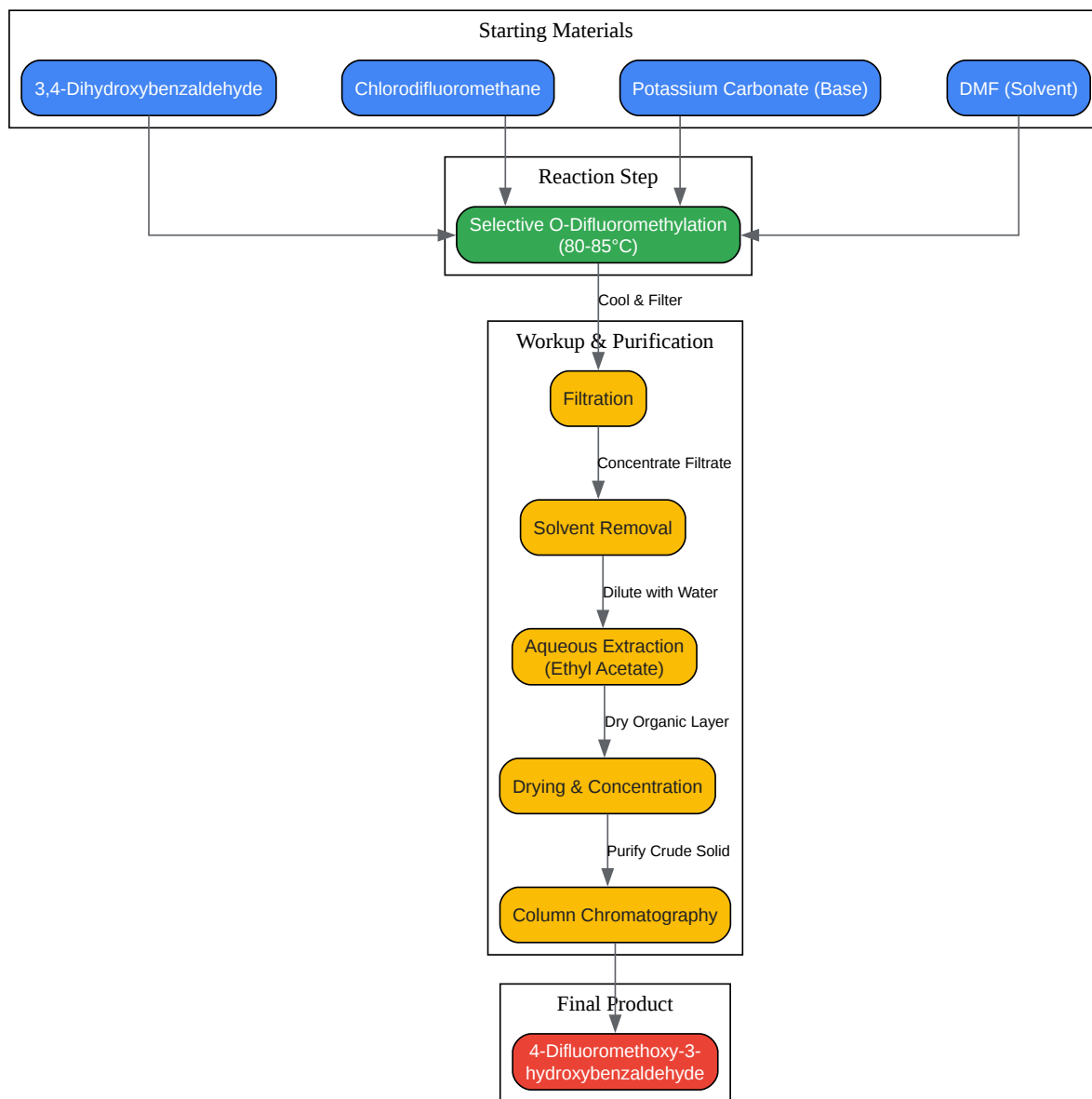
- 3,4-dihydroxybenzaldehyde (Substrate)

- N,N-Dimethylformamide (DMF) (Solvent)
- Anhydrous Potassium Carbonate (Base)
- Chlorodifluoromethane (Reagent)
- Ethyl Acetate (Extraction Solvent)
- Water
- Anhydrous Sodium Sulfate (Drying Agent)

Procedure:

- A suspension of 3,4-dihydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.2 eq) in dry DMF is prepared in a reaction vessel equipped for gas inlet.
- The mixture is heated to 80-85°C with stirring.
- Chlorodifluoromethane gas is passed through the stirred suspension for approximately 30 minutes.
- The reaction is maintained at this temperature, and additional portions of potassium carbonate may be added incrementally over several hours to drive the reaction to completion.
- The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
- Upon completion, the reaction mixture is cooled to ambient temperature and filtered to remove inorganic salts.
- The filtrate (DMF solution) is concentrated under reduced pressure to remove the solvent.
- The resulting residue is diluted with water and extracted multiple times with ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by column chromatography on silica gel to yield **4-Difluoromethoxy-3-hydroxybenzaldehyde** as a solid.[6]



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**Figure 1:** General workflow for the synthesis of **4-Difluoromethoxy-3-hydroxybenzaldehyde**.

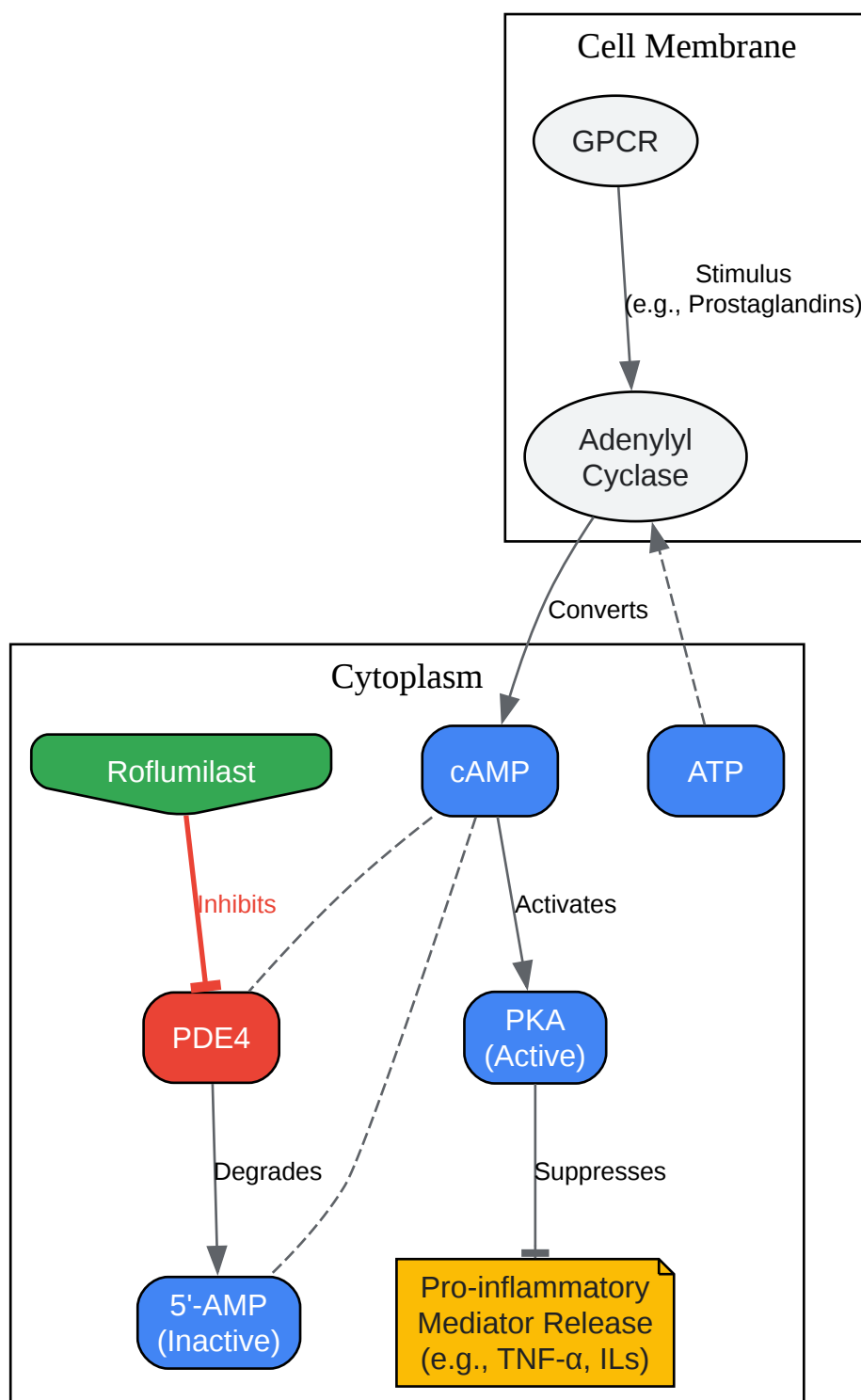
## Applications in Drug Development

The primary and most significant application of **4-Difluoromethoxy-3-hydroxybenzaldehyde** is as a crucial building block in the synthesis of Roflumilast.[1][7] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of severe Chronic Obstructive Pulmonary Disease (COPD) to reduce the risk of exacerbations.[8][9] This compound provides the core benzaldehyde structure onto which further functionalities are built to construct the final Roflumilast molecule. Its use is critical for forming the 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl moiety of the drug.[4]

## Biological Context: The PDE4 Signaling Pathway

While **4-Difluoromethoxy-3-hydroxybenzaldehyde** is an intermediate and not biologically active itself, its end-product, Roflumilast, targets a critical inflammatory pathway. Phosphodiesterase-4 (PDE4) is the predominant enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in key inflammatory cells, such as neutrophils, eosinophils, and macrophages.[10][11]

In inflammatory conditions like COPD, the chronic presence of irritants leads to the activation of these immune cells and the subsequent release of pro-inflammatory mediators (e.g., interleukins, TNF- $\alpha$ ). [10][12] By inhibiting PDE4, Roflumilast prevents the breakdown of cAMP. [13] The resulting elevation of intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets that ultimately suppress the inflammatory response.[14][15] This leads to a reduction in the release of inflammatory cytokines and chemokines, thereby mitigating the chronic inflammation that drives COPD progression.[10][13]



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**Figure 2:** Simplified PDE4 signaling pathway and the mechanism of action of Roflumilast.

## Safety and Handling

**4-Difluoromethoxy-3-hydroxybenzaldehyde** is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory or industrial setting.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects).[16]
- Precautionary Measures:
  - Wear protective gloves, protective clothing, eye protection, and face protection.
  - Use only outdoors or in a well-ventilated area.
  - Avoid breathing dust.
  - Wash skin thoroughly after handling.
  - Avoid release to the environment.
- Storage: Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. Keep container tightly closed.

## Conclusion

**4-Difluoromethoxy-3-hydroxybenzaldehyde** (CAS 151103-08-1) is a specialized aromatic aldehyde of significant value to the pharmaceutical industry. Its well-defined physicochemical properties and established synthetic routes make it a reliable precursor for complex molecules. Its role as an indispensable intermediate in the manufacture of the PDE4 inhibitor Roflumilast highlights its importance in the development of therapies for chronic inflammatory diseases such as COPD. A thorough understanding of its properties, synthesis, and handling is essential for researchers and developers working in this therapeutic area.

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